molecular formula C16H30N2O2 B13593974 Tert-butyl (4-(piperidin-3-YL)cyclohexyl)carbamate

Tert-butyl (4-(piperidin-3-YL)cyclohexyl)carbamate

Cat. No.: B13593974
M. Wt: 282.42 g/mol
InChI Key: XGFMSVZSNBOQOK-UHFFFAOYSA-N
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Description

Tert-butyl (4-(piperidin-3-YL)cyclohexyl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a piperidine ring, and a cyclohexyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-(piperidin-3-YL)cyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method involves the use of tert-butyl carbamate and piperidine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at a controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-(piperidin-3-YL)cyclohexyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl (4-(piperidin-3-YL)cyclohexyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl (4-(piperidin-3-YL)cyclohexyl)carbamate involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2-piperidin-3-ylethyl)carbamate
  • Tert-butyl N-(piperidin-4-yl)carbamate
  • Tert-butyl (piperidin-3-ylmethyl)carbamate hydrochloride

Uniqueness

Tert-butyl (4-(piperidin-3-YL)cyclohexyl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a tert-butyl group, piperidine ring, and cyclohexyl group makes it a versatile compound in various research and industrial applications .

Properties

Molecular Formula

C16H30N2O2

Molecular Weight

282.42 g/mol

IUPAC Name

tert-butyl N-(4-piperidin-3-ylcyclohexyl)carbamate

InChI

InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)18-14-8-6-12(7-9-14)13-5-4-10-17-11-13/h12-14,17H,4-11H2,1-3H3,(H,18,19)

InChI Key

XGFMSVZSNBOQOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)C2CCCNC2

Origin of Product

United States

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